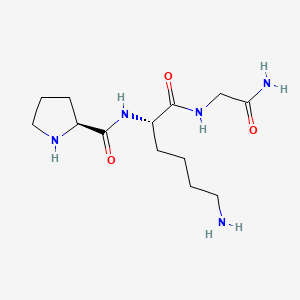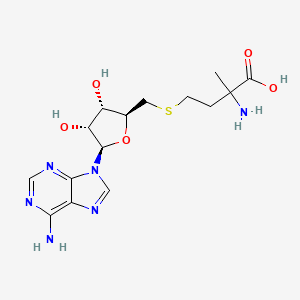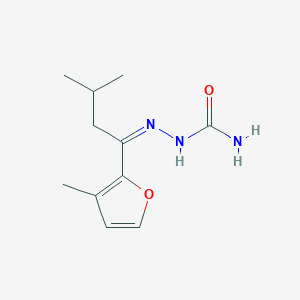
ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an ethyl ester group, a hydroxyimino group, and a quinoxalinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-oxo-3-quinoxalin-2-ylpropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ethyl (2E)-2-nitro-3-quinoxalin-2-ylpropanoate.
Reduction: Formation of ethyl (2E)-2-amino-3-quinoxalin-2-ylpropanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism by which ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate exerts its effects is largely dependent on its interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The quinoxalinyl moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The ester group may facilitate cellular uptake, enhancing the compound’s bioavailability.
類似化合物との比較
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate can be compared with other quinoxaline derivatives such as:
Ethyl 2-oxo-3-quinoxalin-2-ylpropanoate: Lacks the hydroxyimino group, resulting in different reactivity and biological activity.
Ethyl 2-amino-3-quinoxalin-2-ylpropanoate:
Ethyl 2-nitro-3-quinoxalin-2-ylpropanoate: Contains a nitro group, which can significantly alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3/b16-12+ |
InChIキー |
NYFJHQLEBYNMKH-FOWTUZBSSA-N |
異性体SMILES |
CCOC(=O)/C(=N/O)/CC1=NC2=CC=CC=C2N=C1 |
正規SMILES |
CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
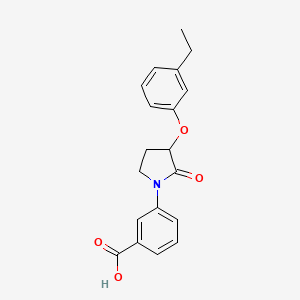
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
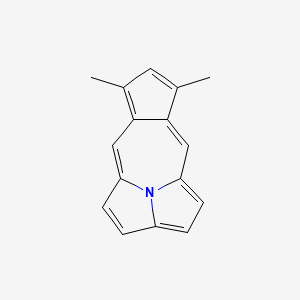

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)
